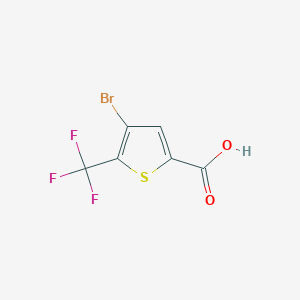

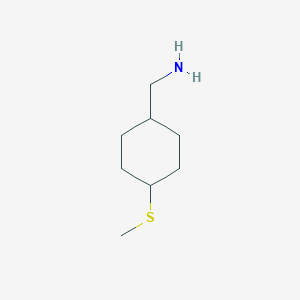

![molecular formula C20H25FN6O2S B3014992 N~1~-[5-(4-{[4-(4-fluorophenyl)piperazino]carbonyl}piperidino)-1,2,4-thiadiazol-3-yl]acetamide CAS No. 1251705-47-1](/img/structure/B3014992.png)

N~1~-[5-(4-{[4-(4-fluorophenyl)piperazino]carbonyl}piperidino)-1,2,4-thiadiazol-3-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N~1~-[5-(4-{[4-(4-fluorophenyl)piperazino]carbonyl}piperidino)-1,2,4-thiadiazol-3-yl]acetamide is a useful research compound. Its molecular formula is C20H25FN6O2S and its molecular weight is 432.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Properties

Research has demonstrated that compounds related to N1-[5-(4-{[4-(4-fluorophenyl)piperazino]carbonyl}piperidino)-1,2,4-thiadiazol-3-yl]acetamide exhibit significant antibacterial and antimicrobial properties. For instance, derivatives have shown potent in vitro activity against resistant Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, with some compounds displaying lower minimum inhibitory concentration (MIC) values compared to standard treatments like linezolid (Varshney et al., 2009). Additionally, novel 1,3,4-thiadiazole amide derivatives containing piperazine have been synthesized and shown to inhibit Xanthomonas campestris pv. oryzae, suggesting potential applications in agriculture (Xia, 2015).

Antitumor and Anticancer Activity

Certain derivatives of the compound have been explored for their antitumor and anticancer activities. N-(5-Benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were found to exhibit potent antiproliferative activity against various cancer cell lines, including HeLa and A549, with some compounds inducing apoptosis and causing cell cycle arrest (Wu et al., 2017).

Antileishmanial Activity

Research has also highlighted the potential antileishmanial activity of 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole derivatives, which demonstrated significant efficacy against Leishmania major, surpassing that of the reference drug pentostam. The piperazine analog was notably the most active compound, illustrating the therapeutic potential of these derivatives in treating leishmaniasis (Foroumadi et al., 2005).

Wirkmechanismus

Target of Action

The compound, also known as N-[5-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-1,2,4-thiadiazol-3-yl]acetamide, primarily targets the 5-HT 1A receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood, anxiety, and other behaviors .

Mode of Action

The compound acts mainly as a 5-HT 1A receptor agonist , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has been shown to inhibit the reuptake of serotonin and norepinephrine, and possibly induce their release . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to various physiological effects .

Biochemical Pathways

The compound’s action on the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors affects the serotonin pathway, which is involved in mood regulation, anxiety, and other behaviors . By inhibiting the reuptake of serotonin and norepinephrine, the compound increases the availability of these neurotransmitters, enhancing their signaling .

Pharmacokinetics

The compound is metabolized in the liver, primarily through the hepatic system . It has an elimination half-life of 6–8 hours, and is excreted through the renal system . These pharmacokinetic properties influence the compound’s bioavailability and duration of action .

Result of Action

The compound’s action as a 5-HT 1A receptor agonist results in a range of effects, including mood regulation and potential anti-anxiety effects . Higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of other drugs or substances can affect its metabolism, potentially leading to drug-drug interactions . Additionally, individual factors such as age, sex, genetic factors, and health status can also influence the compound’s action and efficacy .

Eigenschaften

IUPAC Name |

N-[5-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-1,2,4-thiadiazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN6O2S/c1-14(28)22-19-23-20(30-24-19)27-8-6-15(7-9-27)18(29)26-12-10-25(11-13-26)17-4-2-16(21)3-5-17/h2-5,15H,6-13H2,1H3,(H,22,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHCHJZACJGTFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NSC(=N1)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B3014910.png)

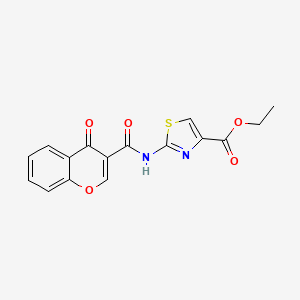

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3014912.png)

![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B3014921.png)

![2-Chloro-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide](/img/structure/B3014922.png)

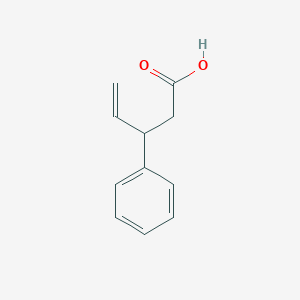

![1-[2-(3-Methylphenyl)azepan-1-yl]prop-2-en-1-one](/img/structure/B3014927.png)

![2-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3014931.png)